molecular formula C12H15ClNO4PS3 B2832630 S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate CAS No. 328084-61-3

S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate

Cat. No.: B2832630
CAS No.: 328084-61-3
M. Wt: 399.86
InChI Key: GIXRSQVZDSRUFU-UHFFFAOYSA-N
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Description

S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate: is a complex organophosphorus compound It is known for its unique chemical structure, which includes a benzoxazole ring, a chlorinated oxo group, and a phosphorodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate typically involves multiple steps. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the chlorinated oxo group. The final step involves the formation of the phosphorodithioate moiety through a reaction with diethyl phosphorodithioic acid. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzoxazole ring can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorodithioate esters.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its unique chemical properties.

Industry: The compound is used in the production of pesticides and fungicides, leveraging its ability to disrupt biological processes in pests and fungi.

Mechanism of Action

The mechanism of action of S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate involves the inhibition of specific enzymes. The compound targets enzymes that contain thiol groups, forming covalent bonds and disrupting their normal function. This leads to a cascade of biochemical events that ultimately result in the desired biological effect, whether it be antimicrobial, anticancer, or pesticidal.

Comparison with Similar Compounds

Uniqueness: S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate stands out due to its unique combination of a benzoxazole ring and a phosphorodithioate moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields.

Biological Activity

S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate, a compound with the CAS number 4691909, is recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology and agriculture.

Chemical Structure and Properties

The compound's molecular formula is C12H15ClNO4PS3C_{12}H_{15}ClNO_4PS_3, indicating a complex structure that contributes to its biological activity. The presence of the benzoxazole moiety is significant as it often correlates with various pharmacological properties, including antimicrobial and anticancer activities.

1. Antimicrobial Activity

Research has demonstrated that compounds containing benzoxazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar oxazole derivatives possess significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.8 µg/ml to 3.2 µg/ml against different fungal strains like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundMIC (µg/ml)Target Organism
111.6Candida albicans
120.8Candida tropicalis
5-Fluorocytosine3.2Aspergillus niger

2. Cytotoxicity

The cytotoxic effects of similar phosphorodithioate compounds have been evaluated against various cancer cell lines. For example, compounds derived from oxazole structures have shown IC50 values as low as 10.72 µM against KB cells, indicating strong potential for cancer treatment applications .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
4aKB10.72
4bCNE29.91

3. Insecticidal Activity

The phosphorodithioate group in this compound suggests potential use as an insecticide. Similar compounds have been tested for their efficacy against agricultural pests, showing significant activity that could lead to the development of new pest control agents.

Study on Antimicrobial Efficacy

A comprehensive study by Singh et al. synthesized various oxazole derivatives and evaluated their antibacterial activities using disk diffusion methods against standard bacteria . The results indicated that certain derivatives exhibited inhibition zones comparable to or greater than those of conventional antibiotics.

Evaluation of Cytotoxic Effects

In another study, researchers synthesized a series of benzoxazole derivatives and assessed their cytotoxicity against human cancer cell lines . The findings highlighted the importance of structural modifications in enhancing biological activity.

Properties

IUPAC Name

6-chloro-3-(diethoxyphosphinothioylsulfanylmethylsulfanyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClNO4PS3/c1-3-16-19(20,17-4-2)22-8-21-14-10-6-5-9(13)7-11(10)18-12(14)15/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXRSQVZDSRUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCSN1C2=C(C=C(C=C2)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClNO4PS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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